molecular formula C19H21ClFN3O B500342 N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 890600-19-8

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B500342
CAS No.: 890600-19-8
M. Wt: 361.8g/mol
InChI Key: XRRIRIVFJAXBAY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methylaniline with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate is then reacted with 4-(4-fluorophenyl)piperazine under nucleophilic substitution conditions to yield the final product.

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as anxiety and depression.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and thereby exerting its effects on the central nervous system. The exact pathways and molecular targets are still under investigation, but its piperazine moiety is crucial for its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
  • N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
  • N-(5-chloro-2-methylphenyl)-2-[4-(3-fluorophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern on the phenyl and piperazine rings, which influences its pharmacological profile and binding affinity to neurotransmitter receptors. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O/c1-14-2-3-15(20)12-18(14)22-19(25)13-23-8-10-24(11-9-23)17-6-4-16(21)5-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRIRIVFJAXBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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